![molecular formula C26H20N2O4 B14886462 3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is a complex organic compound known for its unique structure and properties This compound is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol typically involves the condensation reaction between o-phenylenediamine and salicylaldehyde in a 1:1 molar ratio. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the Schiff base . The reaction conditions include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Catalyst: Glacial acetic acid
Reaction Time: Several hours to overnight
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the reaction would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated aromatic compounds
Aplicaciones Científicas De Investigación
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential bioactivity against microbes and cancer cell lines.
Medicine: Studied for its potential therapeutic properties due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of bioactive complexes and as an analytical reagent.
Mecanismo De Acción
The mechanism of action of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol involves its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming chelates. These metal complexes can exhibit various biological activities, including antimicrobial and anticancer properties . The exact molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-{benzene-1,3-diylbis[nitrilo(E)methylylidene]}diphenol: Another Schiff base with similar structural features.
3,3’-di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diylbis(oxy)bis(dibenzo[d,f][1,3,2]dioxaphosphepin): A related compound used as a ligand in coordination chemistry.
Uniqueness
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is unique due to its specific structural arrangement, which allows it to form stable metal complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H20N2O4 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
3-[[2-[2-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C26H20N2O4/c29-23-13-5-7-17(25(23)31)15-27-21-11-3-1-9-19(21)20-10-2-4-12-22(20)28-16-18-8-6-14-24(30)26(18)32/h1-16,29-32H |
Clave InChI |
AVBUPRSSBHWJCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC=C2N=CC3=C(C(=CC=C3)O)O)N=CC4=C(C(=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



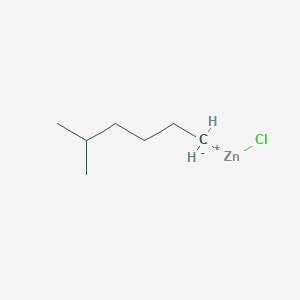
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)

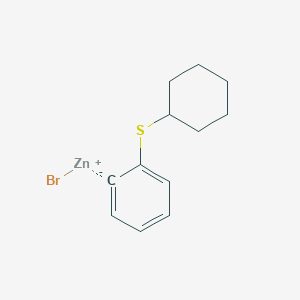
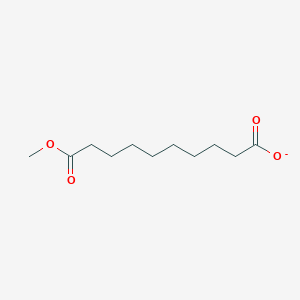
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
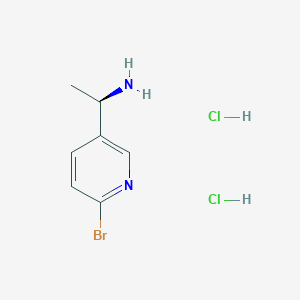
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
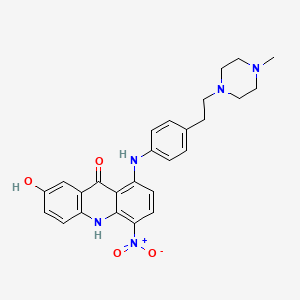


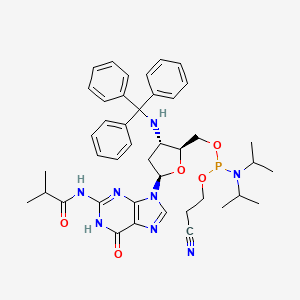
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
